N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
Description
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a carboxamide group, and a substituted phenyl ring
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-3-23-15-12(17)6-10(7-13(15)22-2)9-19-16(21)11-4-5-18-14(20)8-11/h6-7,11H,3-5,8-9H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRPKNXHKYJJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC(=O)C2CCNC(=O)C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Substitution on the Phenyl Ring: The phenyl ring is substituted with chloro, ethoxy, and methoxy groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents, ethylating agents, and methoxylating agents.
Coupling Reaction: The substituted phenyl ring is then coupled with the piperidine ring through a nucleophilic substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of substituted piperidine derivatives on biological systems. It may serve as a lead compound in the development of new drugs or as a tool in biochemical assays.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas such as pain management or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with receptors or enzymes, modulating their activity. The piperidine ring might interact with neurotransmitter receptors, while the substituted phenyl ring could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
- N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
- N-[(3-chloro-4-ethoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide
Uniqueness
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-oxopiperidine-4-carboxamide is unique due to the specific combination of substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency compared to similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
